

menaquinone-6 sources in microbial communities

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Compound Focus: Menaquinone 6

CAS No.: 84-81-1

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Microbial Producers of Menaquinone-6

MK-6 is not the most common menaquinone but is a dominant quinone in specific bacterial species. The table below summarizes confirmed microbial sources of MK-6.

Microbial Source	Context / Notes	Key Evidence
Elizabethkingia meningoseptica sp. F2	Major menaquinone component; produces MK-4, MK-5, and MK-6 [1].	Genomic analysis and metabolite detection [1].
Micrococcus luteus (certain subgroups)	Dominant or sole quinone in specific strains (e.g., B-P 26) [2].	Quinone profile analysis; hexaprenyl diphosphate synthase identified [2].
Desulfovibrio spp. (e.g., <i>D. gigas</i> , <i>D. vulgaris</i>)	Main quinone in these sulfate-reducing bacteria [2].	Quinone extraction and analysis [2].
Capnocytophaga spp. (e.g., <i>C. gingivalis</i> , <i>C. ochracea</i>)	Identified in metabolic pathway databases [2].	Bioinformatic prediction (MetaCyc pathway PWY-5850) [2].

Microbial Source	Context / Notes	Key Evidence
Staphylococcus spp. (e.g., <i>S. lentus</i> , <i>S. sciuri</i>)	Identified in metabolic pathway databases [2].	Bioinformatic prediction (MetaCyc pathway PWY-5850) [2].
Flavobacterium sp. (uncharacterized)	Dominant quinone [2].	Early studies on quinone separation [2].

Biosynthesis Pathways and Key Enzymes

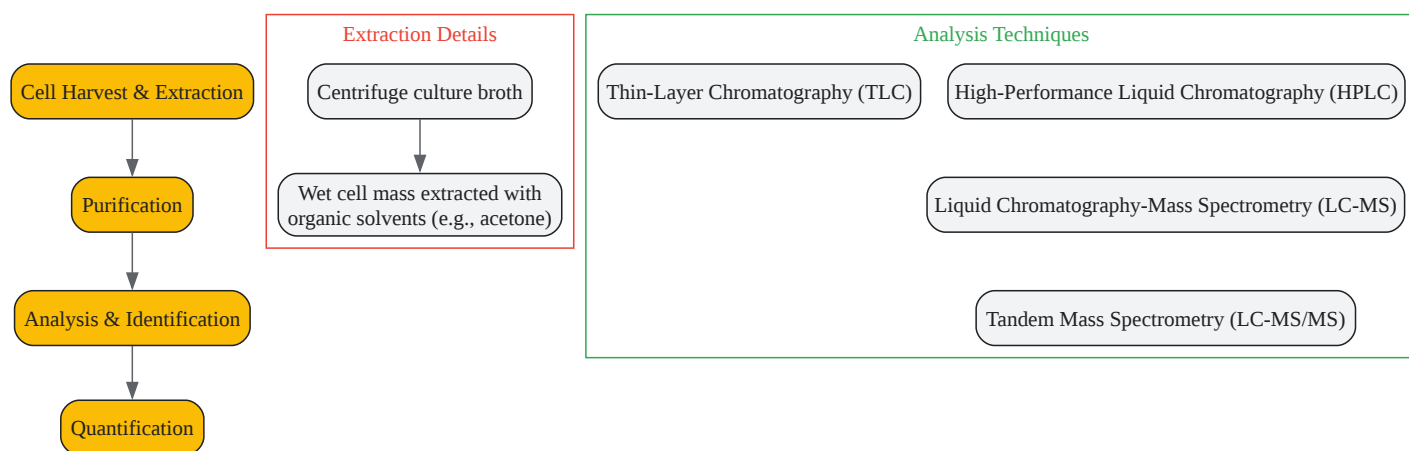
Bacteria synthesize the naphthoquinone ring of menaquinone via one of two major, mutually exclusive pathways. The defining step for MK-6 production is the condensation of the ring precursor with a specific **C30 hexaprenyl diphosphate** side chain [1] [2].

MK-6 Biosynthesis Pathways. The naphthoquinone core is built via the classical men or alternative futasine (*mqn*) pathway, then condensed with a C30 isoprenoid side chain and methylated to form MK-6 [2] [3] [4].

The critical enzyme that determines the production of MK-6 is **hexaprenyl diphosphate synthase (HexPP synthase)**. This prenyltransferase catalyzes the condensation of isopentenyl diphosphate with farnesyl diphosphate to form the C30 hexaprenyl side chain [2]. In *Micrococcus luteus* B-P 26, this enzyme has been purified and its genes identified [2]. Interestingly, in *Elizabethkingia meningoseptica*, which produces MK-6 as a major component, genomic analysis did not find a canonical *hexPP* synthase gene. It is speculated that an **octaprenyl pyrophosphate synthase (OPPS)** with different chain-length specificity might be responsible [1].

Analytical Methods for MK-6

The following workflow and table detail the standard methodologies for extracting and identifying MK-6 from microbial cultures.



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MK-6 Analysis Workflow. Standard experimental process from sample preparation to quantification [5] [6].

Method	Technical Description	Application in MK-6 Analysis
Extraction & Purification	Cells are harvested, lyophilized, and menaquinones are extracted using non-polar organic solvents like hexane, acetone, or a mixture [7] [8]. Crude extracts can be purified via solvent partitioning or TLC [5].	Isolates total menaquinones from the microbial biomass for downstream analysis.
Separation & Detection	Reversed-Phase HPLC is standard. Separation is based on the hydrophobicity of the isoprenoid side chain. LC-MS/MS provides superior identification and sensitivity [6].	Separates different MK-n vitamers (e.g., MK-6 from MK-7). MS confirms identity via parent ion mass (parent mass for MK-6) and characteristic fragment ions.
Quantification	Quantification is achieved by comparing HPLC or LC-MS peak areas against a	Provides concentration data (e.g., mg/L in fermentation broth). In co-

Method	Technical Description	Application in MK-6 Analysis
	calibration curve of a purified MK-6 standard. If a standard is unavailable, semi-quantification relative to other MK-n forms is possible [7] [8].	culture studies, stable isotope labeling can track MK-6 remodeling [6].

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To cite this document: Smolecule. [menaquinone-6 sources in microbial communities]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b628440#menaquinone-6-sources-in-microbial-communities>]

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